
9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic molecule that belongs to the class of purine nucleosides. It is characterized by a purine base attached to a tetrahydrofuran ring, which is further substituted with hydroxyl and hydroxymethyl groups. This compound is significant in various biochemical processes and has applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Attachment of the Purine Base: The purine base is introduced via nucleophilic substitution reactions, where the tetrahydrofuran ring acts as the nucleophile.
Functional Group Modifications: Hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to introduce additional hydrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl and purine sites.
Aplicaciones Científicas De Investigación
9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in nucleotide metabolism and can be used in studies of DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide synthesis and metabolism.
Pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects such as antiviral activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside with a similar structure but different functional groups.
Guanosine: Another purine nucleoside with distinct biological roles.
Uniqueness
9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: is unique due to its specific substitution pattern and the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N4O4 |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-8,15-16H,1-2H2/t5-,6+,7-,8?/m0/s1 |
Clave InChI |
OGEKIGXRZNVLAN-SZVWITLZSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3C2=NC=NC3=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3C2=NC=NC3=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
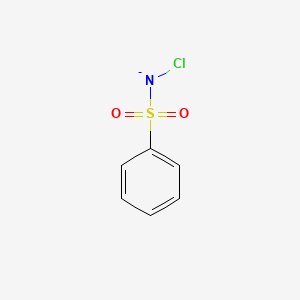
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
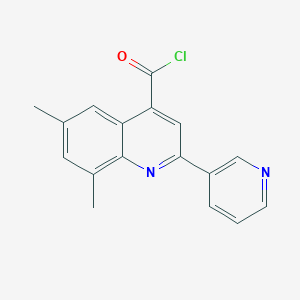
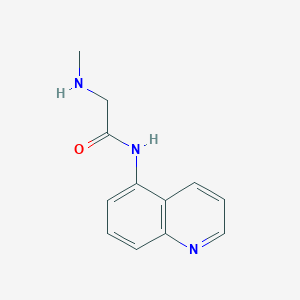

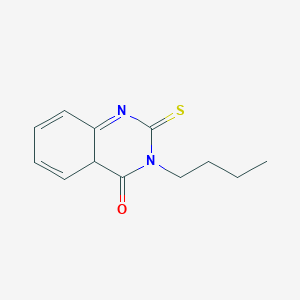
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)

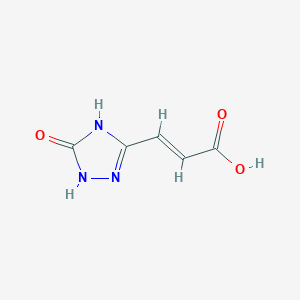
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)
